N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a sulfonylated piperazine moiety. The piperazine ring is substituted with a 4-fluorophenyl group, while the carboxamide nitrogen is attached to a sec-butyl (butan-2-yl) chain.
Properties
IUPAC Name |
N-butan-2-yl-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S2/c1-3-14(2)21-19(24)18-17(8-13-27-18)28(25,26)23-11-9-22(10-12-23)16-6-4-15(20)5-7-16/h4-8,13-14H,3,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNYUCLOPFWDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a thiophene ring, piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine are often investigated for their effectiveness against bacterial and fungal strains. The presence of the thiophene moiety can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes.
Antitumor Activity
Compounds containing thiophene and piperazine groups have been reported to possess antitumor activity. Research on structurally related compounds has shown that they can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For example, certain piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could exhibit similar properties.
Neuropharmacological Effects
The piperazine component is often associated with neuropharmacological activity, particularly as a ligand for dopamine receptors. Compounds designed to target the dopamine D3 receptor, such as those related to this compound, have been explored for their potential in treating neurological disorders like schizophrenia and Parkinson's disease. The modulation of these receptors can lead to significant therapeutic outcomes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the piperazine or thiophene rings can lead to variations in potency and selectivity. For example, fluorination on the phenyl ring has been shown to enhance binding affinity towards specific receptors.
Case Studies
- Antitubercular Activity : A study evaluating similar compounds found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for anti-tubercular applications .
- Cytotoxicity Assessments : In vitro tests on HEK-293 cells showed that several structurally related compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
- Dopamine Receptor Binding : Compounds targeting dopamine receptors have shown promise in modulating neurochemical pathways relevant to psychiatric disorders. The structural characteristics of this compound may allow it to act as an antagonist or partial agonist at these receptors .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
The piperazine ring in the target compound is substituted with a 4-fluorophenyl group. In contrast:
- Compounds 6h–6j () feature a bis(4-fluorophenyl)methyl group, introducing bulkier aromatic substituents that may influence receptor binding .
- Compounds 34–37 () incorporate 2-methoxyphenyl or 2,3-dichlorophenyl groups, altering electronic properties (e.g., electron-donating vs. electron-withdrawing effects) .
- Compound in uses a 2-(trifluoromethoxy)phenyl group, which enhances lipophilicity and steric hindrance compared to the target’s 4-fluorophenyl .
Table 1: Piperazine Substituent Comparisons
Variations in Sulfonyl and Carboxamide Groups
- Sulfonyl Linkage: The target compound’s sulfonyl group bridges the thiophene and piperazine.
- Carboxamide Core : The thiophene-2-carboxamide in the target contrasts with:
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Analysis :
- Fluorine NMR (¹⁹F) is critical for verifying 4-fluorophenyl substitution in the target, as seen in ’s bis(4-fluorophenyl)methyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
